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molecular formula C11H15NO3 B1322455 N-Methoxy-2-(4-methoxyphenyl)-N-methylacetamide CAS No. 267884-96-8

N-Methoxy-2-(4-methoxyphenyl)-N-methylacetamide

Cat. No. B1322455
M. Wt: 209.24 g/mol
InChI Key: XWQPEGPTJMQQCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06881736B1

Procedure details

To a solution of 4-methoxyphenylacetic acid (3.3 g, 20 mmole) in dry DMF (75 mL) was added N-methoxy-N-methylamine hydrochloride (1.95 g, 20 mmole), Et3N (3.1 mL, 22 mmole), HOBt H2O (1.95 g, 22 mmole), and EDC (2.7 g, 22 mmole). The solution was stirred at RT overnight, then was concentrated in vacuum. The residue was taken up in 5% Na2CO3 solution (10 mL) and extracted with CH2Cl2 (3×20 mL). The combined organic layers were dried over MgSO4, filtered and concentrated. The residue was chromatographed on silica gel (3% MeOH/CH2Cl2) to give the title compound (1.54 g, 37%) as white solid: MS (ES) m/e 210 (M+H)+.
Quantity
3.3 g
Type
reactant
Reaction Step One
Name
N-methoxy-N-methylamine hydrochloride
Quantity
1.95 g
Type
reactant
Reaction Step One
Name
Quantity
3.1 mL
Type
reactant
Reaction Step One
Quantity
1.95 g
Type
reactant
Reaction Step One
Name
Quantity
2.7 g
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step One
Yield
37%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([CH2:9][C:10]([OH:12])=O)=[CH:5][CH:4]=1.Cl.[CH3:14][O:15][NH:16][CH3:17].CCN(CC)CC.C1C=CC2N(O)N=NC=2C=1.O.C(Cl)CCl>CN(C=O)C>[CH3:14][O:15][N:16]([CH3:17])[C:10](=[O:12])[CH2:9][C:6]1[CH:5]=[CH:4][C:3]([O:2][CH3:1])=[CH:8][CH:7]=1 |f:1.2,4.5|

Inputs

Step One
Name
Quantity
3.3 g
Type
reactant
Smiles
COC1=CC=C(C=C1)CC(=O)O
Name
N-methoxy-N-methylamine hydrochloride
Quantity
1.95 g
Type
reactant
Smiles
Cl.CONC
Name
Quantity
3.1 mL
Type
reactant
Smiles
CCN(CC)CC
Name
Quantity
1.95 g
Type
reactant
Smiles
C=1C=CC2=C(C1)N=NN2O.O
Name
Quantity
2.7 g
Type
reactant
Smiles
C(CCl)Cl
Name
Quantity
75 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The solution was stirred at RT overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
was concentrated in vacuum
EXTRACTION
Type
EXTRACTION
Details
extracted with CH2Cl2 (3×20 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was chromatographed on silica gel (3% MeOH/CH2Cl2)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CON(C(CC1=CC=C(C=C1)OC)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.54 g
YIELD: PERCENTYIELD 37%
YIELD: CALCULATEDPERCENTYIELD 36.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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